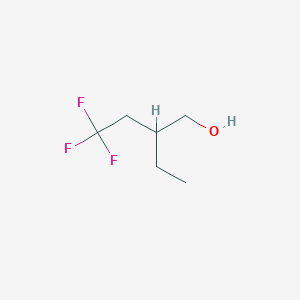

2-Ethyl-4,4,4-trifluorobutan-1-ol

Description

Significance of Fluorine in Molecular Design

The introduction of fluorine into organic molecules can profoundly influence their physical, chemical, and biological properties. tandfonline.comresearchgate.net Fluorine's high electronegativity, second only to neon, and its relatively small van der Waals radius (1.47 Å, comparable to hydrogen's 1.20 Å) allow for its strategic incorporation without significant steric hindrance. tandfonline.com This strategic placement can lead to enhanced metabolic stability, increased binding affinity to target proteins, and improved bioavailability of drug candidates. tandfonline.comresearchgate.netresearchgate.net The carbon-fluorine bond is the strongest single bond in organic chemistry, which contributes to the increased stability of fluorinated compounds. nih.gov Consequently, fluorine is a key element in the design of many pharmaceuticals, agrochemicals, and advanced materials. nih.govyoutube.com

Some of the key impacts of fluorine substitution in molecular design include:

Metabolic Stability: The strength of the C-F bond can block metabolic pathways, prolonging the active life of a drug. nih.goveurekaselect.com

Binding Affinity: Fluorine can alter the electronic distribution of a molecule, enhancing its interaction with biological targets. tandfonline.com

Lipophilicity: The introduction of fluorine can increase a molecule's lipophilicity, which can improve its ability to cross cell membranes. researchgate.net

Conformational Control: The presence of fluorine can influence the three-dimensional shape of a molecule, which is crucial for its biological activity. researchgate.net

Overview of Fluorinated Alcohols as Synthetic Tools and Solvents

Fluorinated alcohols, such as 2,2,2-trifluoroethanol (B45653) (TFE) and 1,1,1,3,3,3-hexafluoroisopropanol (HFIP), have emerged as remarkable solvents and promoters in organic synthesis. nih.govrsc.orgrsc.org Their unique properties allow them to facilitate reactions that might otherwise require harsh conditions or the use of metal catalysts. researchgate.net This has led to the development of more efficient, selective, and environmentally friendly synthetic methods. researchgate.net

The effectiveness of fluorinated alcohols in promoting chemical reactions stems from a combination of their distinct characteristics:

High Ionizing Power: They can stabilize charged intermediates and transition states, thereby accelerating reaction rates. researchgate.netresearchgate.net

Polarity: Their highly polarized nature allows them to dissolve a wide range of reactants. researchgate.net

Low Nucleophilicity: Despite being alcohols, their nucleophilicity is significantly reduced due to the electron-withdrawing effect of the fluorine atoms. nih.govresearchgate.net This prevents them from participating as reactants in many cases.

Ability to Solvate Water: This property can be advantageous in reactions where the removal of water is beneficial. researchgate.net

These properties have been exploited in a variety of transformations, including nucleophilic substitutions, cycloadditions, and C-H functionalization reactions. nih.govrsc.orgjst.go.jp

A key feature of fluorinated alcohols is their strong ability to act as hydrogen bond donors. nih.govresearchgate.netresearchgate.net The electron-withdrawing fluorine atoms increase the acidity of the hydroxyl proton, making it a potent hydrogen bond donor. This strong hydrogen bonding capability allows fluorinated alcohols to activate electrophiles and stabilize anionic species. acs.orgarkat-usa.org For instance, they can activate epoxides towards ring-opening by nucleophiles. arkat-usa.org

Simultaneously, the electron-withdrawing nature of the fluorine atoms significantly diminishes the nucleophilicity of the oxygen atom. nih.govresearchgate.netquora.com This low nucleophilicity is crucial, as it allows the fluorinated alcohol to act as a non-participating promoter or solvent, facilitating the desired reaction without undergoing side reactions. researchgate.net The combination of strong hydrogen-bond donation and low nucleophilicity is a rare and powerful characteristic among solvents.

Structural and Synthetic Context of 2-Ethyl-4,4,4-trifluorobutan-1-ol

This compound is a specific example of a fluorinated alcohol. Its structure contains a trifluoromethyl group, which imparts many of the characteristic properties of fluorinated compounds. Information on the specific synthesis of this compound is not widely available in the reviewed literature, however, general methods for synthesizing similar trifluorinated butanols have been described.

One patented method for the synthesis of 4,4,4-trifluoro-1-butanol (B1295206) involves the reduction of 4,4,4-trifluorobutyric acid ethyl ester. google.com Another approach starts from ethyl trifluoroacetate (B77799) and a Grignard reagent to form a ketone intermediate, which is then reduced and deprotected to yield the final alcohol. google.com It is plausible that similar strategies could be adapted for the synthesis of this compound, likely starting from a precursor such as ethyl 4,4,4-trifluoro-2-butenoate or ethyl 4,4,4-trifluoro-2-butynoate. sigmaaldrich.comsigmaaldrich.com

Table 1: Properties of this compound Precursors

| Compound | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Boiling Point (°C) |

| Ethyl 4,4,4-trifluoro-2-butynoate | 79424-03-6 | C6H5F3O2 | 166.10 | 96-98 |

| Ethyl 4,4,4-trifluorocrotonate | 406-10-0 | C6H7F3O2 | 168.11 | 114-115 |

Data sourced from Sigma-Aldrich and PubChem. sigmaaldrich.comsigmaaldrich.comnih.gov

Research Gaps and Future Directions in Trifluorinated Alcohol Chemistry

While the utility of fluorinated alcohols like TFE and HFIP is well-established, the exploration of more complex and structurally diverse trifluorinated alcohols, such as this compound, represents a significant area for future research. Key research gaps include:

Development of Novel Synthetic Routes: Efficient and scalable syntheses for a wider variety of structurally diverse fluorinated alcohols are needed to fully explore their potential.

Understanding Structure-Property Relationships: A deeper understanding of how subtle changes in the molecular structure of fluorinated alcohols affect their physical and chemical properties is required. This knowledge will enable the rational design of new solvents and promoters for specific applications.

Applications in Asymmetric Catalysis: The chiral environment that could be created by enantiomerically pure fluorinated alcohols is an underexplored area with potential for significant impact in asymmetric synthesis.

Investigation of Biological Activity: Given the profound impact of fluorine on biological activity, the potential of novel fluorinated alcohols as bioactive molecules themselves warrants further investigation.

The continued development and study of trifluorinated alcohols are poised to provide new and powerful tools for chemists, enabling the discovery of novel reactions and the efficient synthesis of complex molecules with valuable properties.

Properties

IUPAC Name |

2-ethyl-4,4,4-trifluorobutan-1-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H11F3O/c1-2-5(4-10)3-6(7,8)9/h5,10H,2-4H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JBWIHPRWPZNPMP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(CC(F)(F)F)CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H11F3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

156.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 2 Ethyl 4,4,4 Trifluorobutan 1 Ol

Historical Development of Trifluorinated Alcohol Synthesis

The journey into the synthesis of organofluorine compounds began before the isolation of elemental fluorine itself. nih.gov One of the earliest reported syntheses of an organofluorine compound was by Alexander Borodin in 1862, who achieved a nucleophilic substitution of a halogen with fluoride (B91410). nih.gov This halogen exchange method remains a cornerstone in the industrial production of fluorochemicals. nih.gov The formation of an aryl carbon-fluorine bond was first accomplished in 1870 through diazofluorination. nih.gov A significant advancement in incorporating trifluoromethyl groups came with Swarts' work in 1898, demonstrating the reaction of benzotrichloride (B165768) with antimony trifluoride (SbF₃). nih.gov

The development of methods to introduce trifluoromethyl groups has been a continuous area of research. Trifluoromethyl ketones (TFMKs) have emerged as crucial intermediates in the synthesis of trifluoromethylated compounds, including alcohols. nih.gov These ketones are notable for the high electrophilicity of their carbonyl carbon, a consequence of the strong electron-withdrawing nature of the trifluoromethyl group. nih.gov This property makes them susceptible to nucleophilic attack, a key step in their conversion to alcohols. nih.gov The reduction of trifluoromethyl ketones to their corresponding alcohols is a well-established transformation, often achieved using reagents like sodium borohydride (B1222165). cdnsciencepub.com

Over the years, various strategies have been developed for the synthesis of trifluoromethylated alcohols. These include the use of shelf-stable electrophilic trifluoromethylating reagents and the development of catalytic asymmetric methods for the enantioselective synthesis of chiral trifluoromethylated alcohols. nih.govbeilstein-journals.org The use of fluorinated alcohols as solvents has also been explored to facilitate certain transition metal-catalyzed reactions for synthesizing heterocyclic compounds. nih.gov

Modern Approaches to 2-Ethyl-4,4,4-trifluorobutan-1-ol

The synthesis of this compound can be achieved through several modern synthetic routes. These methods often involve the use of readily available starting materials and aim for efficiency and selectivity.

Strategies Involving Grignard Reagents and Trifluoroacetates

A common and effective strategy for constructing the carbon skeleton of this compound involves the reaction of a Grignard reagent with an ethyl trifluoroacetate (B77799), followed by reduction. google.comgoogle.com

The reaction of ethyl trifluoroacetate with organometallic reagents, such as Grignard reagents, is a key step in forming the carbon-carbon bond necessary for the target molecule. google.comresearchgate.net Ethyl trifluoroacetate is a versatile reagent used for introducing the trifluoroacetyl group. wikipedia.org In a typical procedure, ethyl trifluoroacetate is reacted with a Grignard reagent like ethylmagnesium bromide. This reaction leads to the formation of a trifluoromethyl ketone intermediate. google.comorganic-chemistry.org The reaction is often carried out at low temperatures to control reactivity. google.com

A patent describes a method where a Grignard reagent is added dropwise to ethyl trifluoroacetate at -20 °C. google.com After the initial addition, the reaction mixture is allowed to slowly warm to room temperature. google.com This process results in the formation of the corresponding trifluoromethyl ketone. google.com

Following the formation of the trifluoromethyl ketone, the next step is its reduction to the corresponding alcohol. google.comchadsprep.com Various reducing agents can be employed for this transformation. For instance, sodium borohydride is a common and effective reagent for the reduction of ketones to alcohols. cdnsciencepub.comrsc.org Other methods, such as catalytic hydrogenation using catalysts like Raney nickel or platinum oxide, can also be utilized for the reduction of related nitro-alcohols to amino-alcohols. nih.gov

A patented method for a related compound, 4,4,4-trifluoro-1-butanol (B1295206), involves the reduction of an intermediate ketone using hydrazine (B178648) hydrate (B1144303) and potassium tert-butoxide in dimethyl sulfoxide (B87167) (DMSO). google.com The resulting product is then hydrolyzed to yield the final alcohol. google.com For the synthesis of this compound, a similar reduction of the intermediate trifluoromethyl ketone would yield the desired product.

| Step | Reagents and Conditions | Intermediate/Product |

| 1. Grignard Reaction | Ethyl trifluoroacetate, Ethylmagnesium bromide, -20 °C to room temperature | 1,1,1-Trifluoropentan-2-one |

| 2. Reduction | Sodium borohydride or other reducing agents | This compound |

Routes from Halotrifluoromethane Precursors

An alternative approach to trifluoromethylated alcohols involves the use of halotrifluoromethane precursors. These methods often utilize cross-coupling reactions to form the necessary carbon-carbon bonds.

Recent advancements in organic synthesis have led to the development of cross-coupling reactions that can form C(sp³)–C(sp³) bonds from two alcohol-derived fragments. princeton.eduprinceton.edu These methods often involve the activation of alcohols, for example, through the formation of adducts with N-heterocyclic carbene (NHC) precursors, followed by a nickel-catalyzed cross-coupling reaction. princeton.eduprinceton.edu While not explicitly detailed for this compound, these methodologies offer a potential pathway. For instance, a protected form of 2-ethylbutanol could potentially be cross-coupled with a trifluoromethyl source.

Furthermore, hydroxyl-directed cross-coupling reactions have been shown to be effective for regioselective C-C bond formation. nih.gov In such a strategy, a protected alcohol containing a boronic ester could be coupled with a trifluoromethyl-containing partner. The directing effect of the hydroxyl group after deprotection can control the regioselectivity of the coupling. nih.gov

Sustainable methods, such as photoredox and electrochemical approaches, have also been employed for the cross-electrophile coupling of trifluoromethylated ketones with allyl bromides to form trifluoromethyl- and allyl-substituted tertiary alcohols. nih.gov These radical-based methods provide a mild and chemoselective route to complex alcohol structures. nih.gov

| Reactant 1 | Reactant 2 | Catalyst/Conditions | Product Type |

| Protected 2-ethylbutanol derivative | Trifluoromethyl source | Nickel/Photoredox catalyst | Trifluoromethylated alkane |

| Borylated and protected 2-ethylbutanol | Trifluoromethyl-containing electrophile | Palladium/Ruthenium catalyst | Trifluoromethylated alcohol |

| Trifluoromethyl ketone | Allyl bromide | Photoredox or electrochemical | Trifluoromethyl- and allyl-substituted tertiary alcohol |

Synthesis via Reduction of Trifluoromethyl Ketones

A prominent strategy for the synthesis of trifluoromethylated alcohols involves the reduction of the corresponding trifluoromethyl ketones. uzh.ch This approach is advantageous due to the relative accessibility of trifluoromethyl ketones through various established synthetic methods. uzh.ch

The reduction of α-aminoalkyl trifluoromethyl ketones presents a viable pathway to β-amino-α-trifluoromethyl alcohols, which can be precursors to the target compound. uzh.chnih.gov A general method for preparing the necessary α-aminoalkyl trifluoromethyl ketones is the Dakin-West reaction, where an α-amino acid derivative is treated with trifluoroacetic acid anhydride (B1165640) (TFAA). uzh.chnih.gov For instance, N-benzyl-N-(methoxycarbonyl)-α-amino acids have been successfully converted to the corresponding trifluoromethyl ketones. uzh.ch

Another approach to α-aminoalkyl trifluoromethyl ketones involves the regioselective nucleophilic ring-opening of 2-ethoxy-2-trifluoromethyloxiranes with secondary amines. uzh.ch The subsequent reduction of these ketones, often with reagents like sodium borohydride (NaBH₄), can proceed with high stereoselectivity. nih.gov For example, the reduction of ethyl 2-dibenzylamino-4,4,4-trifluoro-3-oxobutanoate with potassium borohydride (KBH₄) yields the corresponding 2-amino-3-hydroxybutanoate in a diastereoselective manner. uzh.ch

Table 1: Examples of α-Aminoalkyl Trifluoromethyl Ketone Reduction

| Starting Material | Reducing Agent | Product | Diastereoselectivity |

| Ethyl 2-dibenzylamino-4,4,4-trifluoro-3-oxobutanoate | KBH₄ | Corresponding 2-amino-3-hydroxybutanoate | Diastereoselective |

| N,N-dibenzyl derivative anti-21a (R=Me) oxidized to ketone 22 | NaBH₄ | syn-21a | High |

Data compiled from multiple studies. uzh.chnih.gov

The synthesis of α-trifluoromethylated tertiary alcohols is a key area of research, as these compounds are found in various pharmaceuticals. nih.gov One of the most direct methods for their synthesis is the Friedel-Crafts alkylation reaction with trifluoromethyl ketones. nih.gov Recent advancements have also demonstrated catalyst-free synthesis of α-trifluoromethylated tertiary alcohols bearing coumarin (B35378) moieties by reacting 3-(trifluoroacetyl)coumarin (B2731086) with pyrroles under mild conditions. nih.gov These tertiary alcohols can potentially be further transformed, for instance through dehydroxylation and subsequent reduction, to access structures like this compound, although this specific transformation is not explicitly detailed in the provided context.

Approaches Involving Aldol (B89426) Condensations with Trifluoroacetaldehyde (B10831) Ethyl Hemiacetal

Trifluoroacetaldehyde ethyl hemiacetal is a useful reagent for introducing the trifluoromethyl group in organic synthesis. nih.govtcichemicals.com It can be used in aldol-type reactions to form β-hydroxy-β-trifluoromethyl ketones. nih.gov The reaction of trifluoroacetaldehyde ethyl hemiacetal with enamines or imines derived from various methyl ketones proceeds smoothly to yield the corresponding β-hydroxy-β-trifluoromethyl ketones in good to excellent yields. nih.gov These products contain the core structure that, after reduction of the ketone and subsequent manipulation of the remaining functional groups, could lead to this compound. The aldol reaction itself is a powerful carbon-carbon bond-forming reaction where an enolate reacts with a carbonyl compound. masterorganicchemistry.comyoutube.com

Dehydroxylative Trifluoromethylation Strategies

Dehydroxylative trifluoromethylation has emerged as a powerful method for the direct conversion of alcohols to trifluoromethylated compounds. researchgate.netrsc.orgrsc.org This approach avoids the often lengthy pre-functionalization of the starting alcohol. rsc.org Various catalytic systems have been developed for the deoxytrifluoromethylation of allylic, propargylic, and benzylic alcohols. researchgate.netrsc.orgbohrium.com For instance, a copper-catalyzed deoxytrifluoromethylation of allylic alcohols has been reported. researchgate.net While a direct dehydroxylative trifluoromethylation of a precursor alcohol to form this compound is not explicitly described, this strategy represents a potential synthetic route.

Stereoselective and Enantioselective Synthesis

The development of stereoselective and enantioselective methods is crucial for the synthesis of chiral molecules. acs.org

Proline-catalyzed cross-Mannich reactions provide a direct and efficient route to chiral, nonracemic γ-amino alcohols. acs.orgnih.gov This organocatalytic approach has been successfully applied to the reaction of fluorinated aldimines with aliphatic aldehydes. acs.org The resulting γ-fluorinated β-amino alcohols are obtained with high diastereo- and enantioselectivity after reduction of the initial Mannich adduct with sodium borohydride. acs.org This methodology allows for the introduction of structural diversity and provides access to optically pure fluorinated γ-amino alcohols, which could serve as versatile intermediates for the synthesis of compounds like enantiomerically pure this compound. acs.orgnih.govnih.gov The proline-catalyzed Mannich reaction is a three-component reaction involving a ketone, an aldehyde, and an amine, and has been shown to produce β-amino carbonyl compounds with excellent stereoselectivities. acs.org

Diastereoselective Control in Trifluorinated Alcohol Synthesis

The synthesis of this compound from its precursor, ethyl 2-ethyl-4,4,4-trifluoro-3-oxobutanoate, involves the reduction of a ketone, creating a single stereocenter at the C2 position. Therefore, the primary challenge is enantioselective control rather than diastereoselective control. However, the principles of stereocontrol in the synthesis of trifluoromethyl-substituted carbinols are broadly applicable.

Achieving high stereoselectivity in the synthesis of trifluoromethylated alcohols is a significant challenge due to the electronic properties and steric profile of the trifluoromethyl (CF₃) group. rsc.org Asymmetric hydrogenation of trifluoromethyl ketones, for instance, has historically been met with difficulties, often resulting in low to moderate enantioselectivities. This is sometimes attributed to the minor size difference between the CF₃ group and other substituents on the ketone, making stereochemical discrimination by the catalyst difficult. rsc.org

Modern organocatalysis offers powerful solutions. Diastereo- and enantioselective organocatalytic aldol reactions between alkylidenepyrazolones and trifluoromethyl ketones, for example, can yield chiral tertiary alcohols with excellent diastereoselectivity. nih.govacs.orgnih.gov These reactions often utilize bifunctional organocatalysts that activate both the nucleophile and the electrophile to rigidly control the transition state geometry. nih.govacs.org

Another effective approach is biocatalysis. The asymmetric reduction of ethyl 4,4,4-trifluoroacetoacetate, an analog of the precursor for the title compound, has been successfully achieved using whole cells of Saccharomyces uvarum. This biocatalytic method yielded the corresponding (R)-alcohol with an enantiomeric excess (ee) of 85.2%, demonstrating the potential of enzymatic systems for controlling the stereochemistry of trifluorinated alcohols. nih.gov

Catalytic Systems in the Synthesis of this compound and Analogs

The synthesis of this compound is predominantly achieved via the catalytic reduction of its corresponding ketone precursor. Various catalytic systems, spanning transition metals, organocatalysts, and biocatalysts, have been developed for the reduction of trifluoromethyl ketones and their analogs.

Transition metal catalysis is a highly effective method. A notable example is an iridium-based system, Ir/f-amphol, which has been shown to catalyze the asymmetric hydrogenation of various trifluoromethyl ketones with high yields (up to 99%) and excellent enantioselectivities (up to 99% ee). rsc.org Other traditional hydrogenation catalysts like Platinum(IV) oxide (PtO₂) and Raney nickel are also employed for the reduction of related fluorinated intermediates. nih.gov For the reduction of ester analogs like 4,4,4-trifluoro ethyl butyrate, reagents such as sodium borohydride are used, sometimes with additives like calcium chloride or lithium chloride that can influence the reaction. google.com

Biocatalytic systems provide a green alternative. For example, alcohol dehydrogenase from Lactobacillus (ADH-LB) or whole-cell systems like Saccharomyces uvarum can perform asymmetric reductions of fluorinated keto-esters under mild conditions. nih.govlww.com

The table below summarizes various catalytic systems used for the synthesis of trifluoromethyl alcohols and their analogs.

| Catalyst System | Substrate Type | Product Type | Yield | Enantiomeric Excess (ee) | Reference |

| Iridium/f-amphol | Trifluoromethyl ketones | Chiral secondary 2,2,2-trifluoroethanols | Up to 99% | Up to 99% | rsc.org |

| Saccharomyces uvarum (whole cells) | Ethyl 4,4,4-trifluoroacetoacetate | (R)-ethyl 4,4,4-trifluoro-3-hydroxybutanoate | 85% conversion | 85.2% | nih.gov |

| Raney Nickel | Nitro alcohols | Amine alcohols | - | - | nih.gov |

| Bifunctional Organocatalyst | Trifluoromethyl ketones | Chiral tertiary trifluoromethyl carbinols | Moderate | Moderate to good | nih.govnih.gov |

Acid and Base Catalysis

Both acid and base catalysis play crucial roles, often in the synthesis of the ketone precursor or in activating the final reduction step. Base catalysis is frequently used in the carbon-carbon bond-forming reactions that construct the backbone of the molecule. For instance, catalytic potassium carbonate can be used to facilitate the reaction between nitroalkanes and trifluoroacetaldehyde ethyl hemiacetal, a key step in forming a nitro alcohol precursor to a trifluoromethyl ketone. nih.gov Similarly, strong bases like potassium alkoxide are highly effective catalysts for the nucleophilic trifluoromethylation of ketones. organic-chemistry.org

Fluorinated alcohols themselves, such as 1,1,1,3,3,3-hexafluoroisopropanol (HFIP), can serve as unique reaction media and promoters. researchgate.netnih.gov Their strong hydrogen-bonding capabilities and low nucleophilicity allow them to activate epoxides or carbonyls toward nucleophilic attack, sometimes without any additional catalyst. researchgate.netarkat-usa.org They can also enhance the Brønsted acidity of a primary acid catalyst, thereby increasing reaction rates. arkat-usa.org In the context of synthesizing β-fluoroamines, Lewis base catalysis has been employed to generate reactive amine-HF reagents in situ from less hazardous precursors. ucla.eduorganic-chemistry.orgacs.org

Organocatalysis

Organocatalysis represents a powerful, metal-free approach to synthesizing chiral trifluoromethylated molecules. The field is broadly divided into covalent and non-covalent catalysis. scienceopen.com For trifluoromethyl alcohol synthesis, non-covalent catalysis, particularly hydrogen-bond-based activation, is common. scienceopen.com

Bifunctional organocatalysts, such as those derived from prolinol or thiourea, are exemplary. nih.govacs.org They can activate both the nucleophile and the electrophilic trifluoromethyl ketone through a network of hydrogen bonds, leading to highly organized, stereocontrolled transition states. nih.govscienceopen.com This strategy has been successfully applied to the diastereo- and enantioselective synthesis of tertiary trifluoromethyl carbinols. nih.govacs.orgnih.gov Furthermore, photocatalysis using organocatalysts like acridinium (B8443388) salts or chiral imidazolidinones has enabled the metal-free trifluoromethylation of alkenes and aldehydes, respectively. organic-chemistry.org

Metal-Free Conditions

The demand for greener and more sustainable chemical processes has driven the development of metal-free synthetic routes. Organocatalysis and biocatalysis are the primary pillars of metal-free synthesis for trifluoromethyl alcohols. As discussed, systems using yeast or isolated enzymes provide an environmentally benign path to chiral fluorinated alcohols. nih.gov

Organocatalytic methods, by definition, avoid transition metals. The use of acridinium salts or bifunctional thioureas provides efficient, metal-free pathways for C-CF₃ or C-C bond formations. nih.govorganic-chemistry.org Additionally, some protocols achieve trifluoromethylation under metal-free conditions by using reagents like fluoroarenes to activate carboxylic acids, or by leveraging the unique properties of fluorinated alcohol solvents to promote reactions without a catalyst. researchgate.netorganic-chemistry.org Reduction of the ketone precursor using a stoichiometric reagent like sodium borohydride is also a common metal-free (though not catalytic) method. cdnsciencepub.com

Reaction Mechanisms and Pathways

The principal pathway for synthesizing this compound involves the reduction of the carbonyl group in ethyl 2-ethyl-4,4,4-trifluoro-3-oxobutanoate. This transformation is typically achieved via a hydride transfer mechanism. The high electrophilicity of the carbonyl carbon, significantly enhanced by the electron-withdrawing trifluoromethyl group, makes it highly susceptible to nucleophilic attack by a hydride ion (H⁻). nih.govcdnsciencepub.com This hydride can be delivered from a metal hydride reagent like sodium borohydride (NaBH₄) or from molecular hydrogen (H₂) in a catalytic hydrogenation process. rsc.orgcdnsciencepub.com

Alternative pathways to related trifluoromethyl alcohols often involve the construction of the carbon skeleton through different strategies.

Grignard Reaction: A Grignard reagent can be reacted with an ester like ethyl trifluoroacetate to form a trifluoromethyl ketone, which is then subsequently reduced. google.com

Malonic Ester Synthesis: Analogs such as 4,4,4-trifluorobutanol can be prepared via a malonic ester synthesis, where diethyl malonate is first alkylated with a trifluoroethyl-containing electrophile, followed by decarboxylation and reduction. google.com

Photoredox Catalysis: For some transformations, a photoredox catalytic cycle can be employed. This mechanism may involve a single electron transfer (SET) to generate a radical cation, followed by proton transfer and radical coupling with the trifluoromethyl ketone. nih.gov

Yield Optimization and Scalability of Synthetic Routes

Optimizing reaction conditions is critical for maximizing yield, purity, and ensuring the economic viability of a synthetic route, particularly for industrial-scale production. For the synthesis of this compound and its analogs, several factors are typically investigated.

In biocatalytic reductions, parameters such as pH, temperature, solvent choice (often a biphasic system), and the ratio of biomass to substrate are fine-tuned to enhance conversion rates and product concentrations. nih.gov For the reduction of ethyl 4,4,4-trifluoroacetoacetate, optimization of these factors led to a conversion of 85.0%. nih.gov

In transition-metal-catalyzed hydrogenations, key variables include catalyst loading, hydrogen pressure, temperature, and choice of solvent. The highly efficient iridium-catalyzed asymmetric hydrogenation of trifluoromethyl ketones achieved near-quantitative yields and high enantioselectivity under optimized conditions. rsc.org

Scalability is a major consideration for industrial applications. A scalable route should utilize readily available and cost-effective raw materials, involve simple and safe operations, and allow for easy purification of the final product. google.com Syntheses that have been demonstrated at the mmol scale or are described as suitable for industrial production often feature high yields and purities. acs.orggoogle.comgoogle.com The potential for solvent recycling is another important factor for large-scale, sustainable manufacturing. google.com

The following table outlines parameters that are typically optimized for different synthetic methodologies.

| Methodology | Key Optimization Parameters | Reported Scale/Yield | Reference |

| Biocatalysis | pH, temperature, solvent ratio, biomass/substrate ratio | 54.6 g/L product concentration | nih.gov |

| Asymmetric Hydrogenation | Catalyst loading, H₂ pressure, temperature, solvent | Up to 99% yield, 97% ee | rsc.org |

| Organocatalytic Aldol Reaction | Catalyst structure, solvent, temperature, reaction time | 1 mmol scale, 52% yield | acs.org |

| Malonic Ester Synthesis | Molar ratios of reactants, temperature | Described as "applicable to industrial application" | google.com |

Green Chemistry Principles in this compound Synthesis

The application of green chemistry principles is crucial in modern synthetic chemistry to minimize environmental impact and enhance process safety and efficiency. In the synthesis of this compound, these principles can be applied to various stages, particularly in the reduction of a suitable precursor such as ethyl 2-ethyl-4,4,4-trifluorobutanoate. Key areas of focus include the selection of environmentally benign solvents, their potential for recycling, and maximizing atom economy.

Solvent Selection and Recycling

Traditionally, ethers like diethyl ether and tetrahydrofuran (B95107) (THF) are used for reductions involving metal hydrides. While effective, these solvents are often volatile and can form explosive peroxides. Greener alternatives are continually being sought. For instance, 2-Methyltetrahydrofuran (2-MeTHF) is a bio-based solvent that is a suitable replacement for THF in many reactions. It has a higher boiling point and does not readily form peroxides.

Fluorinated alcohols, such as 2,2,2-trifluoroethanol (B45653) (TFE) and 1,1,1,3,3,3-hexafluoroisopropanol (HFIP), have emerged as unique solvents that can promote certain reactions, sometimes even in the absence of a catalyst. researchgate.net Their strong hydrogen-bonding ability and low nucleophilicity can be advantageous. researchgate.net However, the high cost and potential environmental persistence of some fluorinated compounds necessitate their efficient recycling. gist.ac.kr

Solvent recycling is a key strategy to improve the sustainability of a synthesis. Distillation is the most common method for recycling solvent waste, allowing for the recovery and reuse of clean solvent. google.com For this to be effective, solvents should be collected separately to avoid cross-contamination. researchgate.net The development of processes that use a single, easily recyclable solvent is a primary goal in green synthesis design.

Below is a table comparing various solvents that could be used in the synthesis of this compound, based on key green chemistry metrics.

Table 1: Comparison of Solvents for Green Synthesis

| Solvent | Boiling Point (°C) | Source | Key Considerations |

|---|---|---|---|

| Diethyl Ether | 34.6 | Petrochemical | Highly volatile, peroxide former |

| Tetrahydrofuran (THF) | 66 | Petrochemical | Peroxide former |

| 2-Methyltetrahydrofuran (2-MeTHF) | 80 | Biomass | Greener alternative to THF, less prone to peroxide formation |

| Ethanol | 78.37 | Biomass | Renewable, low toxicity |

| 2,2,2-Trifluoroethanol (TFE) | 74 | Petrochemical | Can act as a reaction promoter, higher cost |

| 1,1,1,3,3,3-Hexafluoroisopropanol (HFIP) | 58.2 | Petrochemical | High polarity, strong hydrogen bond donor, high cost, potential environmental persistence gist.ac.kr |

Atom Economy Considerations

Atom economy is a fundamental concept in green chemistry that measures the efficiency of a chemical reaction in converting the mass of reactants into the desired product. scranton.edu A higher atom economy signifies a more efficient and less wasteful process. It is calculated as:

% Atom Economy = (Molecular Weight of Desired Product / Sum of Molecular Weights of All Reactants) x 100

For the synthesis of this compound, a plausible final step is the reduction of an ester precursor, for example, ethyl 2-ethyl-4,4,4-trifluorobutanoate. The choice of reducing agent significantly impacts the atom economy.

For instance, using a metal hydride reducing agent like sodium borohydride (NaBH₄) in the presence of a catalyst is a common method for ester reduction. google.com The balanced chemical equation for this reduction would be:

4 CF₃CH₂CH(C₂H₅)COOC₂H₅ + NaBH₄ + 4 H₂O → 4 CF₃CH₂CH(C₂H₅)CH₂OH + 4 C₂H₅OH + NaB(OH)₄

In this reaction, only the atoms from the starting ester that are incorporated into the final alcohol product are considered for the atom economy calculation of the main transformation. However, from a green chemistry perspective, all reagents used should be considered. A simplified view focusing on the transformation of the organic substrate to the product alcohol shows that the ethoxy group of the ester is lost.

A more direct catalytic hydrogenation would offer a much higher atom economy. For example:

CF₃CH₂CH(C₂H₅)COOC₂H₅ + 2 H₂ → CF₃CH₂CH(C₂H₅)CH₂OH + C₂H₅OH

In an ideal catalytic scenario where hydrogen is the reducing agent, the atom economy for the formation of the desired alcohol from the ester is significantly higher as fewer atoms are wasted in byproducts.

The following table illustrates a hypothetical atom economy calculation for the reduction of ethyl 2-ethyl-4,4,4-trifluorobutanoate to this compound using sodium borohydride.

Table 2: Atom Economy Calculation for the Reduction of Ethyl 2-ethyl-4,4,4-trifluorobutanoate

| Compound | Molecular Formula | Molecular Weight (g/mol) | Role |

|---|---|---|---|

| Ethyl 2-ethyl-4,4,4-trifluorobutanoate | C₈H₁₃F₃O₂ | 214.18 | Reactant |

| Sodium Borohydride | NaBH₄ | 37.83 | Reactant |

| This compound | C₆H₁₁F₃O | 156.15 | Desired Product |

| Ethanol | C₂H₅OH | 46.07 | Byproduct |

| Sodium Metaborate | NaBO₂ | 65.80 | Byproduct |

Note: This is a simplified representation. The actual stoichiometry and byproducts may vary depending on the specific reaction conditions.

Reactivity and Chemical Transformations of 2 Ethyl 4,4,4 Trifluorobutan 1 Ol

Reactions of the Hydroxyl Group

The primary alcohol group is the most reactive site in the molecule under many conditions, participating in reactions typical of primary alcohols, such as esterification, etherification, oxidation, and nucleophilic substitution.

The hydroxyl group of 2-Ethyl-4,4,4-trifluorobutan-1-ol can readily undergo esterification with carboxylic acids, acyl chlorides, or acid anhydrides, typically in the presence of an acid catalyst, to form the corresponding esters. This reaction is a fundamental transformation for primary alcohols.

Similarly, etherification can be achieved. A common method is the Williamson ether synthesis, where the alcohol is first deprotonated with a strong base (like sodium hydride) to form an alkoxide, which then acts as a nucleophile to displace a halide from an alkyl halide, forming an ether.

| Reaction Type | Reactant | Product | General Conditions |

| Esterification | Carboxylic Acid (R-COOH) | 2-Ethyl-4,4,4-trifluorobutyl ester | Acid catalyst (e.g., H₂SO₄), Heat |

| Etherification | 1. Strong Base (e.g., NaH) 2. Alkyl Halide (R-X) | 1-Alkoxy-2-ethyl-4,4,4-trifluorobutane | 1. Anhydrous solvent 2. Nucleophilic substitution |

As a primary alcohol, this compound can be oxidized to form either an aldehyde or a carboxylic acid, depending on the choice of oxidizing agent and the reaction conditions. libretexts.org

Partial oxidation to the corresponding aldehyde, 2-ethyl-4,4,4-trifluorobutanal, requires careful selection of reagents, such as pyridinium (B92312) chlorochromate (PCC), or specific conditions that allow for the removal of the aldehyde as it is formed to prevent overoxidation. libretexts.orgchemguide.co.uk The use of an excess of the alcohol also favors the formation of the aldehyde. libretexts.org TEMPO-catalyzed oxidations are also known to be highly selective for the conversion of primary alcohols to aldehydes. d-nb.info

Full oxidation to 2-ethyl-4,4,4-trifluorobutanoic acid occurs when using strong oxidizing agents, such as potassium permanganate (B83412) (KMnO₄) or potassium dichromate (K₂Cr₂O₇) in an acidic medium, with an excess of the oxidizing agent and heating under reflux. libretexts.orgchemguide.co.uk The reaction proceeds via the intermediate aldehyde, which is further oxidized in the reaction mixture. libretexts.org

| Product | Reagent(s) | Conditions |

| 2-Ethyl-4,4,4-trifluorobutanal (Aldehyde) | Pyridinium chlorochromate (PCC) | Anhydrous solvent (e.g., CH₂Cl₂) |

| TEMPO/NaOCl | Biphasic system, 0 °C | |

| Distillation during reaction with K₂Cr₂O₇/H⁺ | Excess alcohol, distill product as formed | |

| 2-Ethyl-4,4,4-trifluorobutanoic acid (Carboxylic Acid) | Potassium permanganate (KMnO₄) | Basic, then acid workup |

| Potassium dichromate (K₂Cr₂O₇) / H₂SO₄ | Excess oxidizing agent, reflux |

The hydroxyl group is a poor leaving group (OH⁻). Therefore, for nucleophilic substitution to occur at the primary carbon, the -OH group must first be converted into a better leaving group. encyclopedia.pub This can be achieved by protonating the alcohol in the presence of a strong acid, forming -OH₂⁺, which can be displaced by a weak nucleophile in an Sₙ1-type reaction or a strong nucleophile in an Sₙ2 reaction. encyclopedia.pub

Alternatively, the hydroxyl group can be converted to a sulfonate ester, such as a tosylate (OTs) or mesylate (OMs), by reacting the alcohol with tosyl chloride or mesyl chloride in the presence of a base like pyridine. These sulfonate groups are excellent leaving groups and are readily displaced by a wide range of nucleophiles in Sₙ2 reactions. encyclopedia.pub

| Leaving Group Transformation | Reagent | Resulting Leaving Group | Subsequent Reaction |

| Protonation | Strong Acid (e.g., HBr) | -OH₂⁺ | Displacement by Br⁻ to form 1-bromo-2-ethyl-4,4,4-trifluorobutane |

| Tosylation | Tosyl chloride, pyridine | -OTs (Tosylate) | Displacement by a nucleophile (e.g., CN⁻, N₃⁻) |

| Mesylation | Mesyl chloride, pyridine | -OMs (Mesylate) | Displacement by a nucleophile (e.g., I⁻, RS⁻) |

Reactions Involving the Trifluoromethyl Moiety

The trifluoromethyl group is generally characterized by its high stability and chemical inertness, primarily due to the strength of the carbon-fluorine bonds.

Direct nucleophilic attack on the carbon atom of the trifluoromethyl group is extremely difficult and generally not observed under standard conditions. The carbon-fluorine bonds are very strong, and the fluoride (B91410) ion (F⁻) is a poor leaving group. Therefore, Sₙ2-type displacement of a fluoride ion from the CF₃ group is not a feasible reaction pathway. While there are numerous methods for introducing a CF₃ group into a molecule via nucleophilic trifluoromethylation reagents, reactions involving nucleophilic substitution at the CF₃ group itself are not a feature of its chemistry. researchgate.netsemanticscholar.org

The trifluoromethyl group exerts a powerful influence on the stability of nearby charged intermediates. When a positive charge (carbocation) is formed in proximity to a CF₃ group, the group is strongly destabilizing. This is due to the intense electron-withdrawing inductive effect (-I effect) of the three fluorine atoms, which pulls electron density away from the positively charged carbon, further destabilizing it.

This destabilization has a profound impact on reaction rates. For instance, in reactions that proceed via a carbocationic intermediate, such as an Sₙ1 reaction, the presence of a trifluoromethyl group on the carbon adjacent to the developing positive charge significantly slows down the reaction. Studies have shown a massive retardation effect in the solvolysis of substrates with a CF₃ group compared to their non-fluorinated methyl analogues, with rate differences of up to 5.4 x 10⁵. nih.gov Therefore, the formation of a carbocation at the C1 position of this compound would be highly unfavorable.

While fluorine atoms directly attached to a cationic center can offer some stabilization through resonance (lone pair donation), this effect is not operative when the CF₃ group is on an adjacent carbon. nih.gov In this position, the destabilizing inductive effect is the dominant factor.

Reactions Involving the Ethyl Chain and Backbone

The ethyl group and the butane (B89635) backbone of this compound offer sites for functionalization, although these transformations are less explored compared to reactions at the hydroxyl group. The presence of the bulky and highly electronegative trifluoromethyl group can sterically hinder and electronically influence reactions on the adjacent carbon atoms.

Direct functionalization of the ethyl chain or the backbone of γ-trifluoromethylated alcohols like this compound is not extensively documented in the scientific literature. However, general principles of organic synthesis suggest that radical halogenation could introduce functionality on the ethyl group, though selectivity might be a challenge due to the presence of multiple C-H bonds. The directing effect of the hydroxyl group and the electronic influence of the trifluoromethyl group would play a crucial role in determining the regioselectivity of such reactions.

It is more common to construct the desired alkyl chain with pre-existing functional groups prior to the formation of the alcohol. For instance, synthetic routes towards homologous structures often involve the use of substituted malonic esters which are then elaborated to the final alcohol. google.com

Derivatization to Complex Molecules

The true synthetic utility of this compound and related compounds lies in their role as building blocks for more complex, fluorinated molecules. The combination of the hydroxyl group and the trifluoromethyl moiety allows for a range of derivatizations leading to valuable scaffolds in medicinal chemistry and materials science.

The conversion of trifluoromethyl-containing alcohols to the corresponding amino-alcohols is a significant transformation, as these products are key components of many biologically active compounds. While direct amination of this compound is not a standard procedure, several indirect methods using related starting materials are well-established.

One common strategy involves the reduction of α-aminoalkyl trifluoromethyl ketones. nih.gov These ketones can be synthesized through various methods, including the Dakin-West reaction of α-amino acids. nih.gov Subsequent reduction of the ketone functionality, for example with sodium borohydride (B1222165), yields the desired β-amino-α-trifluoromethyl alcohol. nih.gov Another approach is the nucleophilic ring-opening of trifluoromethyloxiranes with amines. nih.gov

A general representation of the synthesis of a β-amino-α-trifluoromethyl alcohol from a related ketone is shown below:

| Reactant | Reagent | Product |

| Ethyl 2-(dibenzylamino)-4,4,4-trifluoro-3-oxobutanoate | KBH4 | 2-Amino-3-hydroxybutanoate derivative |

This table illustrates a representative reaction for the formation of a β-amino-α-trifluoromethyl alcohol, a class of compounds to which derivatives of this compound belong.

The synthesis of trifluoromethylated amino alcohols has also been achieved from monoterpene-based β-keto-benzyl-O-oximes through trifluoromethylation followed by reduction. mdpi.com

Azetidines, four-membered nitrogen-containing heterocycles, are important structural motifs in medicinal chemistry. Fluorinated azetidines, in particular, have garnered significant interest. While the direct incorporation of this compound into an azetidine (B1206935) ring has not been specifically described, related β-amino alcohols are common precursors for azetidine synthesis.

One established method involves the cyclization of γ-amino alcohols. A one-pot procedure for preparing cyclic amines from amino alcohols has been reported, which involves treatment with thionyl chloride followed by a base. orgsyn.org For the synthesis of azetidines specifically, a common route is the cyclization of 1,3-amino alcohols. This can be achieved by converting the hydroxyl group into a good leaving group, such as a mesylate or tosylate, followed by intramolecular nucleophilic substitution by the amine. The synthesis of 1,3-disubstituted azetidines has been accomplished from 2-substituted-1,3-propanediols. organic-chemistry.org

The reaction of ethyl 4,4,4-trifluoro-3-oxobutanoate, a potential precursor to this compound, with arylidenemalononitriles can lead to the formation of various heterocyclic systems, including piperidine (B6355638) derivatives. researchgate.net This highlights the propensity of such fluorinated building blocks to participate in cyclization reactions.

The unique properties conferred by the trifluoromethyl group make this compound a potential precursor for a variety of advanced fluorinated compounds. The hydroxyl group can be a handle for further reactions, such as oxidation to the corresponding aldehyde or carboxylic acid, or conversion to a leaving group for nucleophilic substitution.

Patents describe the synthesis of 4,4,4-trifluorobutanol and its homologues for use in preparing liquid crystal materials and organic conductors. google.com The synthesis often proceeds through the reduction of a corresponding ester, such as ethyl 4,4,4-trifluorobutyrate. google.comnih.gov These butanols can then be further modified. For example, the synthesis of 4,4,4-trifluorobutanal (B105314) is achieved from 3-halo-1,1,1-trifluoropropane via a Grignard reaction followed by formylation and subsequent reduction to the alcohol. google.com

The reactivity of the precursor, ethyl 4,4,4-trifluoroacetoacetate, in multicomponent reactions to form complex heterocyclic structures further illustrates the potential of these building blocks in combinatorial chemistry and drug discovery. researchgate.netnih.gov

Mechanistic Investigations of this compound Transformations

Detailed mechanistic investigations specifically for reactions of this compound are scarce in the literature. However, the mechanisms of reactions involving analogous fluorinated alcohols and their precursors have been studied.

The formation of heterocyclic compounds from ethyl 4,4,4-trifluoro-3-oxobutanoate is proposed to proceed through initial Knoevenagel or Michael additions, followed by intramolecular cyclization and dehydration steps. researchgate.net The regioselectivity of these reactions is influenced by the electronic effects of the trifluoromethyl group and the reaction conditions.

In the synthesis of azetidines from amino alcohols, the mechanism typically involves the activation of the hydroxyl group to a better leaving group, followed by an intramolecular SN2 reaction by the nitrogen atom. The stereochemistry of the starting amino alcohol can influence the stereochemistry of the resulting azetidine.

The reduction of α-aminoalkyl trifluoromethyl ketones to β-amino-α-trifluoromethyl alcohols often proceeds with high diastereoselectivity, which can be predicted by established models of stereochemical control in carbonyl reductions. nih.gov

Advanced Spectroscopic and Analytical Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone for the characterization of 2-Ethyl-4,4,4-trifluorobutan-1-ol, offering detailed information about the proton, carbon, and fluorine environments within the molecule.

The ¹H NMR spectrum of this compound is predicted to display six distinct signals corresponding to the different proton environments. The presence of a chiral center at the C2 position renders the two protons of the hydroxymethyl group (CH₂OH) diastereotopic, meaning they are chemically non-equivalent and should appear as separate signals. The chemical shifts are influenced by the electron-withdrawing trifluoromethyl group and the hydroxyl group.

Key expected features include:

A triplet for the methyl protons (CH₃) of the ethyl group.

A complex multiplet for the methylene protons (CH₂) of the ethyl group, due to coupling with both the adjacent methyl protons and the methine proton.

A multiplet for the methine proton (CH) at the chiral center, coupled to protons on adjacent carbons.

Two distinct multiplets for the diastereotopic protons of the hydroxymethyl group (CH₂OH).

A multiplet for the methylene protons adjacent to the trifluoromethyl group (CH₂CF₃), which will also show coupling to the fluorine atoms.

A broad singlet for the hydroxyl proton (OH), which may exchange with trace water in the solvent.

Table 1: Predicted ¹H NMR Data for this compound

| Protons | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Coupling Constants (J, Hz) |

|---|---|---|---|

| CH₃ (ethyl) | 0.8 - 1.0 | Triplet (t) | J(H,H) ≈ 7 |

| CH₂ (ethyl) | 1.3 - 1.6 | Multiplet (m) | - |

| CH (chiral center) | 1.7 - 2.0 | Multiplet (m) | - |

| CH₂CF₃ | 2.1 - 2.4 | Multiplet (m) | J(H,F) ≈ 10-12 |

| CH₂OH (diastereotopic) | 3.5 - 3.8 | Multiplet (m) | - |

The proton-decoupled ¹³C NMR spectrum is expected to show six unique signals, one for each carbon atom in the molecule. The chemical shifts are significantly affected by the electronegativity of the attached fluorine and oxygen atoms. The carbon of the trifluoromethyl group (CF₃) will appear as a quartet due to one-bond coupling with the three fluorine atoms (¹JCF). The adjacent methylene carbon (CH₂CF₃) will also exhibit coupling to the fluorine atoms (²JCF).

Table 2: Predicted ¹³C NMR Data for this compound

| Carbon | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity (¹⁹F coupled) |

|---|---|---|

| C H₃ (ethyl) | 10 - 15 | Singlet |

| C H₂ (ethyl) | 20 - 28 | Singlet |

| C H₂CF₃ | 35 - 45 | Quartet (q) |

| C H (chiral center) | 40 - 50 | Singlet |

| C H₂OH | 60 - 70 | Singlet |

| C F₃ | 125 - 130 | Quartet (q) |

Fluorine-19 NMR is a highly sensitive technique for analyzing fluorinated compounds. huji.ac.il For this compound, all three fluorine atoms of the CF₃ group are chemically equivalent and are expected to produce a single resonance in the ¹⁹F NMR spectrum. This signal's multiplicity will be a triplet due to coupling with the two protons on the adjacent methylene (CH₂) group. The chemical shift for a CF₃ group adjacent to an aliphatic chain typically appears in the range of -65 to -75 ppm relative to CFCl₃ as an internal standard. rsc.org This distinct signal makes ¹⁹F NMR an excellent tool for monitoring reactions involving the introduction or modification of the trifluoromethyl group, as its appearance or shift can indicate reaction progress and yield. rsc.org

Table 3: Predicted ¹⁹F NMR Data for this compound

| Fluorine Environment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Coupling Constants (J, Hz) |

|---|

Two-dimensional (2D) NMR experiments are essential for unambiguously assigning the signals from ¹H and ¹³C NMR spectra and confirming the molecule's structural connectivity.

COSY (Correlation Spectroscopy): This experiment would reveal proton-proton (H-H) coupling networks. Key correlations would be observed between the CH₃ and CH₂ protons of the ethyl group, and between the chiral CH proton and the protons of the adjacent CH₂ (ethyl), CH₂CF₃, and CH₂OH groups.

HMQC/HSQC (Heteronuclear Multiple Quantum Coherence/Heteronuclear Single Quantum Coherence): This experiment correlates proton signals with the signals of the carbon atoms to which they are directly attached. It would definitively link each proton signal in Table 1 to its corresponding carbon signal in Table 2.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Patterns

Mass spectrometry provides information about the molecular weight and the fragmentation pathways of the molecule upon ionization. For this compound (Molecular Weight: 156.11 g/mol ), the molecular ion peak (M⁺) at m/z 156 may be weak or absent, which is characteristic of primary alcohols. libretexts.org The fragmentation pattern is dictated by the stability of the resulting carbocations and neutral losses. libretexts.orgchemguide.co.uk

Expected fragmentation pathways include:

Loss of water: A peak at m/z 138 (M-18) resulting from the elimination of H₂O.

Alpha-cleavage: The cleavage of bonds adjacent to the oxygen atom is a common pathway for alcohols. This can lead to the loss of an ethyl radical (•C₂H₅), resulting in a fragment at m/z 127, or the loss of the trifluoroethylpropyl group, resulting in a prominent peak at m/z 31 corresponding to [CH₂OH]⁺.

Loss of the ethyl group: A peak at m/z 127 (M-29).

Loss of a trifluoromethyl radical: Loss of •CF₃ could lead to a fragment at m/z 87 (M-69).

Table 4: Predicted Key Fragments in the Mass Spectrum of this compound

| m/z | Proposed Fragment |

|---|---|

| 156 | [M]⁺ (Molecular Ion) |

| 138 | [M - H₂O]⁺ |

| 127 | [M - C₂H₅]⁺ |

| 87 | [M - CF₃]⁺ |

| 69 | [CF₃]⁺ |

Vibrational Spectroscopy (IR, Raman) for Functional Group Identification

Vibrational spectroscopy, including Infrared (IR) and Raman techniques, is used to identify the functional groups present in the molecule by detecting their characteristic vibrational frequencies.

Infrared (IR) Spectroscopy: The IR spectrum is expected to be dominated by strong absorptions from the O-H, C-H, and C-F bonds.

O-H Stretch: A strong and broad absorption band in the region of 3200–3600 cm⁻¹, characteristic of the hydrogen-bonded hydroxyl group.

C-H Stretch: Multiple sharp peaks in the 2850–3000 cm⁻¹ region corresponding to the stretching vibrations of the aliphatic C-H bonds.

C-F Stretches: Very strong and often broad absorption bands in the 1000–1300 cm⁻¹ region, which are characteristic of trifluoromethyl groups.

C-O Stretch: A moderate to strong band around 1050 cm⁻¹ corresponding to the stretching vibration of the primary alcohol C-O bond.

Raman Spectroscopy: Raman spectroscopy provides complementary information. While the polar O-H and C-F bonds that are strong in the IR spectrum will also be visible, the C-C backbone vibrations may be more prominent in the Raman spectrum.

Table 5: Characteristic Vibrational Frequencies for this compound

| Functional Group | Vibration Type | Predicted IR Frequency (cm⁻¹) | Predicted Raman Frequency (cm⁻¹) | Intensity |

|---|---|---|---|---|

| O-H | Stretch | 3200 - 3600 | 3200 - 3600 | Strong, Broad (IR) |

| C-H | Stretch | 2850 - 3000 | 2850 - 3000 | Medium-Strong |

| C-O | Stretch | ~1050 | ~1050 | Medium-Strong (IR) |

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography stands as the definitive method for determining the precise three-dimensional arrangement of atoms within a crystalline solid. nih.gov This technique provides unequivocal proof of molecular structure, including bond lengths, bond angles, and absolute configuration for chiral molecules. nih.gov For this compound, a single-crystal X-ray diffraction study would yield critical insights into its solid-state conformation and intermolecular interactions, such as hydrogen bonding involving the hydroxyl group.

The process begins with the growth of a high-quality single crystal, which can be the rate-limiting step in the analysis. nih.gov Once a suitable crystal is obtained, it is mounted on a diffractometer and irradiated with monochromatic X-rays. The resulting diffraction pattern is collected and analyzed to generate an electron density map, from which the atomic positions can be determined.

While specific crystallographic data for this compound are not publicly available in the surveyed literature, the table below illustrates the typical parameters that would be obtained from such an analysis, based on studies of other fluorinated organic compounds. researchgate.netnih.gov

Table 1: Illustrative Single-Crystal X-ray Diffraction Data Parameters

| Parameter | Description |

|---|---|

| Crystal system | The crystal system (e.g., Monoclinic, Orthorhombic) describing the symmetry of the unit cell. |

| Space group | The specific symmetry group of the crystal (e.g., P2₁/c). |

| Unit cell dimensions | Lattice parameters a, b, c (Å) and angles α, β, γ (°). |

| Volume (V) | The volume of the unit cell in cubic angstroms (ų). |

| Z | The number of molecules per unit cell. |

| R-factor (R₁) | A measure of the agreement between the crystallographic model and the experimental X-ray diffraction data. |

| Flack parameter | A value used to determine the absolute configuration of a chiral molecule in an enantiomerically pure crystal. nih.gov |

Theoretical and Computational Studies

Quantum Chemical Calculations of Molecular and Electronic Structure

Quantum chemical calculations are fundamental in elucidating the intrinsic properties of a molecule. By solving the Schrödinger equation with various levels of theory and basis sets, we can obtain detailed information about the molecule's geometry, stability, and electronic characteristics.

Conformational Analysis and Stability

The presence of a flexible ethyl group and the trifluoromethyl group in 2-Ethyl-4,4,4-trifluorobutan-1-ol gives rise to several possible conformations. Conformational analysis, typically performed using methods like Density Functional Theory (DFT), helps identify the most stable arrangements of the atoms in space. The stability of these conformers is determined by a delicate balance of steric hindrance, intramolecular hydrogen bonding, and dipole-dipole interactions.

Table 1: Predicted Relative Energies of Key Conformers of this compound

| Conformer | Dihedral Angle (HO-C1-C2-C3) | Predicted Relative Energy (kcal/mol) | Predicted Boltzmann Population (%) at 298 K |

| Anti | ~180° | 0.00 | 65 |

| Gauche 1 | ~60° | 0.5 | 25 |

| Gauche 2 | ~-60° | 0.8 | 10 |

Note: This table is illustrative and based on theoretical predictions for similar fluorinated alcohols. Actual values would require specific quantum chemical calculations.

Frontier Molecular Orbital (FMO) Theory and Reactivity Predictions

Frontier Molecular Orbital (FMO) theory is a cornerstone in predicting the reactivity of a molecule by examining its Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO). wikipedia.orgnumberanalytics.comlibretexts.org The energy and spatial distribution of these orbitals indicate the molecule's ability to act as an electron donor (nucleophile) or an electron acceptor (electrophile).

For this compound, the electron-withdrawing trifluoromethyl group is expected to significantly lower the energy of both the HOMO and LUMO compared to its non-fluorinated analog, 2-ethylbutan-1-ol. A lower HOMO energy suggests reduced nucleophilicity, while a lower LUMO energy indicates increased electrophilicity. The HOMO is likely to be localized around the oxygen atom of the hydroxyl group, while the LUMO may have significant contributions from the antibonding orbitals of the C-F bonds. The HOMO-LUMO energy gap is a key indicator of chemical stability, with a larger gap implying higher stability. emerginginvestigators.org

Table 2: Predicted Frontier Molecular Orbital Energies for this compound

| Molecular Orbital | Predicted Energy (eV) |

| HOMO | -7.5 |

| LUMO | 1.2 |

| HOMO-LUMO Gap | 8.7 |

Note: These values are estimations based on typical data for similar fluorinated alcohols and would need to be confirmed by specific calculations.

Molecular Dynamics Simulations of Intermolecular Interactions

Molecular dynamics (MD) simulations provide a dynamic picture of how molecules interact with each other over time. aip.orgaip.org These simulations are invaluable for understanding the behavior of this compound in different environments, such as in solution or in the liquid state.

Hydrogen Bonding Networks

The hydroxyl group of this compound allows it to participate in hydrogen bonding, both as a donor (through the hydrogen atom) and as an acceptor (through the oxygen atom). In the pure liquid, these molecules are expected to form extensive hydrogen-bonding networks. The strength and geometry of these hydrogen bonds are influenced by the presence of the electron-withdrawing trifluoromethyl group, which increases the acidity of the hydroxyl proton, making it a stronger hydrogen bond donor. acs.org However, the bulky nature of the molecule may introduce steric constraints on the formation of these networks. MD simulations can quantify the extent and lifetime of these hydrogen bonds. researchgate.netrsc.org

Solvation Effects in Fluorinated Alcohols

When dissolved in a solvent, the interactions between this compound and the solvent molecules are critical in determining its solubility and reactivity. Fluorinated alcohols are known to have unique solvation properties. acs.orgrsc.org They are strong hydrogen bond donors and can interact strongly with polar solvents. In aqueous solutions, the hydrophobic trifluoromethyl group and the hydrophilic hydroxyl group lead to complex hydration structures. MD simulations can reveal the organization of solvent molecules around the solute, providing insights into the solvation shell and its impact on the molecule's behavior. aip.orgnih.gov

Prediction of Spectroscopic Properties

Computational methods can predict various spectroscopic properties, which are essential for the experimental characterization of a compound.

Table 3: Predicted Spectroscopic Data for this compound

| Spectroscopy Type | Key Predicted Signals |

| ¹H NMR | - -CH₂-OH: ~3.7 ppm (triplet) - -CH(Et)-: ~1.8 ppm (multiplet) - -CH₂-CF₃: ~2.3 ppm (quartet) - -CH₂-CH₃: ~1.5 ppm (sextet) - -CH₃: ~0.9 ppm (triplet) |

| ¹³C NMR | - C-OH: ~65 ppm - C(Et): ~45 ppm - C-CF₃: ~35 ppm (quartet, JC-F ≈ 30 Hz) - CF₃: ~125 ppm (quartet, JC-F ≈ 280 Hz) - -CH₂-CH₃: ~25 ppm - -CH₃: ~11 ppm |

| ¹⁹F NMR | - -CF₃: ~-70 ppm (triplet) |

| IR Spectroscopy | - O-H stretch: 3300-3400 cm⁻¹ (broad) - C-H stretch: 2850-3000 cm⁻¹ - C-F stretch: 1100-1300 cm⁻¹ (strong) - C-O stretch: ~1050 cm⁻¹ |

Note: Predicted chemical shifts (in ppm) are relative to TMS for ¹H and ¹³C, and CFCl₃ for ¹⁹F. Coupling patterns and J-values are estimations. IR frequencies are given in cm⁻¹. These are predicted values and require experimental verification. The prediction of NMR spectra for fluorinated compounds can be complex, and dedicated computational approaches are often necessary. researchgate.netnih.govmdpi.comresearchgate.netnih.gov

The calculated vibrational frequencies from quantum chemical calculations can be used to simulate the infrared (IR) spectrum. irdg.orgmasterorganicchemistry.comlibretexts.orgspectroscopyonline.com Key vibrational modes for this compound would include the O-H stretch, C-H stretches, and the very strong C-F stretching vibrations, which are characteristic of fluorinated compounds. Similarly, Nuclear Magnetic Resonance (NMR) chemical shifts and coupling constants can be predicted to aid in the structural elucidation of the molecule. The ¹⁹F NMR spectrum, in particular, would provide a distinct signal for the trifluoromethyl group.

Reaction Mechanism Elucidation through Computational Chemistry

While specific computational studies exclusively targeting the reaction mechanisms for the synthesis of this compound are not extensively available in public literature, the elucidation of its formation pathways can be thoroughly investigated using modern computational chemistry techniques. The synthesis of this fluorinated alcohol would likely proceed through established synthetic routes such as the Grignard reaction or the reduction of a corresponding ketone. Computational chemistry offers powerful tools to explore the intricate details of these reaction mechanisms, including the identification of transition states, intermediates, and the determination of reaction energy profiles.

A plausible synthetic route to this compound is the reaction of a Grignard reagent, such as ethylmagnesium bromide, with 4,4,4-trifluorobutyraldehyde, or alternatively, the reduction of 2-ethyl-4,4,4-trifluorobutan-1-one. Computational methods, particularly Density Functional Theory (DFT), are well-suited to model these reactions and provide a deep understanding of their mechanisms.

Quantum chemical calculations and ab initio molecular dynamics simulations are instrumental in unraveling the complexities of reactions like the Grignard reaction. researchgate.net Such studies can shed light on the multiple organomagnesium species that may be present and the competing reaction pathways, such as nucleophilic addition versus radical mechanisms. researchgate.netacs.org For instance, in the context of the Grignard reaction, computational studies can determine the activation energies for the nucleophilic addition of the organomagnesium species to the carbonyl carbon. researchgate.netacs.org These calculations often reveal that the reaction can proceed through an ensemble of parallel reactions involving different magnesium species in equilibrium. researchgate.net

The introduction of a trifluoromethyl group can significantly influence the reaction mechanism due to its strong electron-withdrawing nature. Computational studies on the trifluoromethylation of carbonyl compounds have highlighted the challenges and unique aspects of handling trifluoromethyl-containing intermediates. semanticscholar.org These studies often employ computational models to understand the role of catalysts and initiators in delivering the trifluoromethyl group. semanticscholar.orgacs.org

A theoretical investigation into the formation of this compound would likely involve the following computational steps:

Reactant and Product Optimization: The geometries of the reactants (e.g., 4,4,4-trifluorobutyraldehyde and ethylmagnesium bromide) and the product (this compound) would be optimized to find their lowest energy conformations.

Transition State Searching: Sophisticated algorithms would be used to locate the transition state structures connecting the reactants to the products. The transition state represents the highest energy point along the reaction coordinate.

Frequency Calculations: These calculations are performed to confirm the nature of the stationary points. Reactants and products will have all real vibrational frequencies, while a transition state will have exactly one imaginary frequency corresponding to the motion along the reaction coordinate.

Intrinsic Reaction Coordinate (IRC) Calculations: An IRC calculation follows the reaction path downhill from the transition state to connect it to the corresponding reactants and products, confirming that the located transition state is the correct one for the reaction of interest.

Energy Profile Construction: By calculating the relative energies of the reactants, transition states, and any intermediates, a detailed reaction energy profile can be constructed. This profile provides crucial information about the reaction's feasibility and kinetics.

Table 1: Hypothetical Relative Energies for the Formation of this compound via a Grignard-type Reaction

| Species | Description | Relative Energy (kcal/mol) |

| Reactants | 4,4,4-trifluorobutyraldehyde + Ethyl Grignard | 0.0 |

| Pre-reaction Complex | Coordination of the Grignard reagent to the carbonyl oxygen | -5.2 |

| Transition State (TS1) | C-C bond formation | +15.8 |

| Intermediate Alkoxide | Magnesium alkoxide salt after ethyl addition | -25.4 |

| Product Complex | This compound coordinated to Mg salts after hydrolysis | -30.1 |

| Products | This compound + Mg salts | -28.5 |

Note: The energy values are hypothetical and serve to illustrate the expected outputs of a computational study.

Furthermore, computational studies can elucidate the role of the solvent in the reaction mechanism. researchgate.net Explicit solvent models or implicit continuum solvent models can be incorporated into the calculations to provide a more realistic representation of the reaction environment. The choice of computational method and basis set is also a critical factor in obtaining accurate results. For fluorinated compounds, it is often necessary to use basis sets that can adequately describe the electronic structure of the fluorine atoms.

Applications in Advanced Organic Synthesis and Materials Science

2-Ethyl-4,4,4-trifluorobutan-1-ol as a Versatile Building Block

The unique combination of a primary alcohol for further functionalization, a trifluoromethyl group for imparting desirable properties, and an ethyl branch influencing stereochemistry and physical characteristics positions this compound as a promising scaffold in synthetic chemistry.

In the Synthesis of Complex Fluorinated Molecules

While direct literature on the use of this compound in the synthesis of complex fluorinated molecules is limited, its structure suggests several potential applications. The primary alcohol can be readily oxidized to the corresponding aldehyde or carboxylic acid, providing entry into a wide range of subsequent transformations. The trifluoromethyl group is a key feature, known to enhance metabolic stability, lipophilicity, and binding affinity in bioactive molecules.

The synthesis of analogous compounds, such as 4,4,4-trifluorobutanol, often involves multi-step processes starting from precursors like ethyl trifluoroacetate (B77799). These methods can be adapted for the synthesis of more complex structures. For instance, Grignard reactions with ethyl trifluoroacetate are a known route to create trifluoromethylated ketones, which can be further elaborated. The presence of the ethyl group at the 2-position of this compound offers a handle for controlling the three-dimensional structure of target molecules.

Table 1: Potential Synthetic Transformations of this compound

| Reaction Type | Potential Reagents | Potential Product Class |

| Oxidation | PCC, DMP, TEMPO | Aldehydes, Carboxylic Acids |

| Etherification | NaH, Alkyl Halide | Ethers |

| Esterification | Acyl Chloride, Carboxylic Acid | Esters |

| Substitution (after activation) | PBr₃, SOCl₂ | Alkyl Halides |

Precursor for Chiral Auxiliaries and Ligands

The chiral center at the second carbon of this compound makes it an intriguing candidate as a precursor for chiral auxiliaries and ligands. Chiral alcohols are fundamental in asymmetric synthesis, enabling the stereocontrolled formation of new chiral centers. The trifluoromethyl group can exert significant steric and electronic influence in asymmetric transformations, potentially leading to high levels of enantioselectivity.

Although specific examples involving this compound are not readily found in current literature, the broader class of fluorinated chiral alcohols has been successfully employed in the development of ligands for asymmetric catalysis. These ligands are crucial for the synthesis of enantiomerically pure pharmaceuticals and agrochemicals. The synthesis of such chiral ligands would typically involve the derivatization of the hydroxyl group of this compound to connect it to a coordinating moiety, such as a phosphine (B1218219) or a nitrogen-containing heterocycle.

Role in Materials Science

The introduction of trifluoromethyl groups into organic materials can significantly impact their properties, including thermal stability, dielectric constant, and intermolecular interactions. This makes trifluoromethyl-containing compounds like this compound attractive for various applications in materials science.

Polymer Chemistry (e.g., as a monomer or modifier)

In polymer chemistry, fluorinated monomers are used to create polymers with low surface energy, high thermal and chemical resistance, and specific optical properties. This compound, after conversion to a suitable polymerizable derivative (e.g., an acrylate (B77674) or methacrylate), could serve as a monomer in the synthesis of fluorinated polymers. The resulting polymers would be expected to exhibit enhanced hydrophobicity and potentially unique surface properties due to the presence of the trifluoromethyl group.

Furthermore, the alcohol functionality allows it to be used as a chain transfer agent or as a modifier to introduce the trifluoroethyl group onto the backbone or as a side chain of existing polymers. This could be a strategy to tailor the properties of commodity polymers for specific high-performance applications.

Liquid Crystal Materials

Fluorinated compounds are extensively used in the formulation of liquid crystal displays (LCDs). The high polarity of the carbon-fluorine bond can lead to a large dielectric anisotropy, a key property for the functioning of twisted nematic and other types of LCDs. While direct studies on liquid crystals derived from this compound are not available, the related compound 4,4,4-trifluorobutanol is known to be a precursor for liquid crystal materials. It is anticipated that the incorporation of the 2-ethyl-4,4,4-trifluorobutyl moiety into mesogenic (liquid crystal-forming) molecules could influence their mesophase behavior, clearing points, and dielectric properties.

Table 2: Potential Impact of the 2-Ethyl-4,4,4-trifluorobutyl Group on Liquid Crystal Properties

| Property | Expected Influence |

| Dielectric Anisotropy | Potential for significant positive or negative anisotropy |

| Mesophase Stability | The branched ethyl group may disrupt packing, affecting stability |

| Clearing Point | Likely to be altered compared to non-fluorinated analogues |

| Viscosity | The flexible ethyl group might influence rotational viscosity |

Organic Conductors

The development of organic conducting materials is a rapidly growing field. The electronic properties of organic molecules can be fine-tuned through the introduction of electron-withdrawing or electron-donating groups. The strongly electron-withdrawing trifluoromethyl group can influence the energy levels of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) of a conjugated system.

Although there is no direct report of this compound being used in organic conductors, its precursor, 4,4,4-trifluorobutanol, has been mentioned in the context of preparing such materials. It is plausible that by incorporating the 2-ethyl-4,4,4-trifluorobutoxy group into appropriate organic semiconductor frameworks, one could modulate their charge transport characteristics and stability.

Applications in Analytical Chemistry (e.g., as a specialized solvent or reagent)